Jzp-MA-13

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

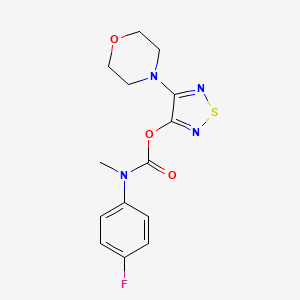

C14H15FN4O3S |

|---|---|

Peso molecular |

338.36 g/mol |

Nombre IUPAC |

(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl) N-(4-fluorophenyl)-N-methylcarbamate |

InChI |

InChI=1S/C14H15FN4O3S/c1-18(11-4-2-10(15)3-5-11)14(20)22-13-12(16-23-17-13)19-6-8-21-9-7-19/h2-5H,6-9H2,1H3 |

Clave InChI |

RIKYCZUBFKVWPD-UHFFFAOYSA-N |

SMILES canónico |

CN(C1=CC=C(C=C1)F)C(=O)OC2=NSN=C2N3CCOCC3 |

Origen del producto |

United States |

Foundational & Exploratory

Jzp-MA-13: A Technical Guide to its Mechanism of Action on α/β-hydrolase Domain 6 (ABHD6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Jzp-MA-13, a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6). This document details the quantitative inhibitory activity of this compound, the experimental protocols used for its characterization, and visual representations of its mechanism and development.

Introduction to ABHD6 and this compound

α/β-hydrolase domain 6 (ABHD6) is a serine hydrolase that plays a key role in the endocannabinoid system by metabolizing the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] By hydrolyzing 2-AG into arachidonic acid and glycerol, ABHD6 terminates its signaling at cannabinoid receptors CB1 and CB2.[3][4] Beyond its role in endocannabinoid signaling, ABHD6 is also involved in other physiological processes, including the trafficking of AMPA receptors and lipid metabolism.[3][5] Given its role in regulating key signaling pathways, ABHD6 has emerged as a promising therapeutic target for a range of conditions, including neurological disorders, metabolic diseases, and inflammation.[6][7]

This compound (also known as JZP-430) is a novel, potent, and selective inhibitor of ABHD6.[6][8] It belongs to the 1,2,5-thiadiazole carbamate class of compounds and acts as an irreversible inhibitor of ABHD6.[6][8] Its high selectivity for ABHD6 over other serine hydrolases, such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), makes it a valuable tool for studying the physiological and pathological roles of ABHD6 and a promising lead compound for drug development.[2][8]

Quantitative Data

The inhibitory potency and selectivity of this compound and its analogs have been determined through in vitro enzyme inhibition assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of this compound and Analogs against Human ABHD6

| Compound | Structure | IC50 (nM) for hABHD6 |

| This compound (JZP-430) | 4-morpholino-1,2,5-thiadiazol-3-yl cyclooctyl(methyl)carbamate | 44 |

| Analog 32 | 4-morpholino-1,2,5-thiadiazol-3-yl methyl(phenyl)carbamate | 22 |

| Analog 42 | 4-morpholino-1,2,5-thiadiazol-3-yl cyclohexyl(methyl)carbamate | 100 |

| Analog 45 | 4-morpholino-1,2,5-thiadiazol-3-yl cycloheptyl(methyl)carbamate | 50 |

Data sourced from Patel et al., 2015.[8]

Table 2: Selectivity Profile of this compound (JZP-430)

| Enzyme | % Inhibition at 10 µM |

| Fatty Acid Amide Hydrolase (FAAH) | 18% |

| Lysosomal Acid Lipase (LAL) | <20% |

| Monoacylglycerol Lipase (MAGL) | No significant inhibition |

| ABHD12 | No significant inhibition |

Data sourced from Patel et al., 2015 and other supporting sources.[1][8]

Mechanism of Action

This compound is an irreversible inhibitor of ABHD6.[8] As a carbamate-based compound, it is proposed to act by covalently modifying the catalytic serine residue (Ser148) in the active site of ABHD6. This covalent modification incapacitates the enzyme, preventing it from hydrolyzing its substrate, 2-AG. The accumulation of 2-AG leads to enhanced activation of cannabinoid receptors CB1 and CB2, thereby modulating downstream signaling pathways.

Signaling Pathway of ABHD6 Inhibition

The following diagram illustrates the role of ABHD6 in the endocannabinoid signaling pathway and the mechanism of its inhibition by this compound.

Caption: Mechanism of ABHD6 inhibition by this compound in the endocannabinoid signaling pathway.

Experimental Protocols

ABHD6 Enzyme Inhibition Assay

This protocol describes the determination of the IC50 values of test compounds against human ABHD6 (hABHD6) using lysates from transiently transfected HEK293 cells.

Materials:

-

HEK293 cells

-

Expression vector containing hABHD6 cDNA

-

Transfection reagent

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

Substrate: 2-arachidonoylglycerol (2-AG)

-

Quenching solution (e.g., acetonitrile)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Transfection: Culture HEK293 cells to ~80% confluency. Transiently transfect the cells with the hABHD6 expression vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Cell Lysis: After 24-48 hours of transfection, harvest the cells and prepare cell lysates using a cell lysis buffer.

-

Protein Quantification: Determine the total protein concentration of the cell lysates using a BCA protein assay.

-

Enzyme Inhibition Assay: a. Dilute the cell lysate in assay buffer to a final protein concentration that yields a linear reaction rate. b. Pre-incubate the diluted cell lysate with various concentrations of the test compound (or DMSO as a vehicle control) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C). c. Initiate the enzymatic reaction by adding the substrate (2-AG) at a concentration close to its Km value. d. Allow the reaction to proceed for a defined period (e.g., 10-20 minutes). e. Terminate the reaction by adding a quenching solution.

-

Quantification of Product Formation: Analyze the reaction mixture using LC-MS/MS to quantify the amount of product (arachidonic acid or glycerol) formed.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Competitive Activity-Based Protein Profiling (ABPP)

This protocol outlines a representative procedure for assessing the selectivity of an inhibitor against serine hydrolases in a complex proteome, such as a mouse brain membrane preparation.

Materials:

-

Mouse brain tissue

-

Homogenization buffer (e.g., Tris-HCl, pH 7.4, with protease inhibitors)

-

Ultracentrifuge

-

BCA protein assay kit

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

Broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine or a biotinylated equivalent)

-

SDS-PAGE gels and running buffer

-

Fluorescence gel scanner or streptavidin-HRP and chemiluminescence detection system

Procedure:

-

Proteome Preparation: a. Homogenize fresh or frozen mouse brain tissue in homogenization buffer. b. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. c. Isolate the membrane fraction by ultracentrifugation of the supernatant. d. Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration using a BCA assay.

-

Competitive Labeling: a. Pre-incubate aliquots of the brain membrane proteome (e.g., 50 µg of protein) with various concentrations of the test inhibitor (or DMSO as a vehicle control) for 30 minutes at room temperature. b. Add the activity-based probe to each reaction and incubate for another 30 minutes at room temperature.

-

SDS-PAGE Analysis: a. Quench the labeling reaction by adding SDS-PAGE loading buffer. b. Separate the proteins by SDS-PAGE.

-

Detection and Analysis: a. If a fluorescent probe was used, visualize the labeled enzymes directly in the gel using a fluorescence scanner. b. If a biotinylated probe was used, transfer the proteins to a membrane, probe with streptavidin-HRP, and detect using a chemiluminescence substrate. c. Analyze the gel or blot image to assess the reduction in probe labeling of specific serine hydrolases in the presence of the inhibitor. A decrease in signal for a particular band indicates that the inhibitor has bound to and blocked the activity of that enzyme.

Logical Relationships in Drug Development

The development of this compound involved a systematic structure-activity relationship (SAR) study to optimize the potency and selectivity of the 1,2,5-thiadiazole carbamate scaffold. The following diagram illustrates this logical progression.

Caption: Structure-activity relationship (SAR) leading to the development of this compound.

Synthesis

The synthesis of this compound follows a multi-step route starting from commercially available 3,4-dichloro-1,2,5-thiadiazole. The key steps involve the sequential substitution of the chloro groups, first with morpholine and then conversion to a hydroxyl group, followed by coupling with the appropriate carbamoyl chloride.

Synthetic Route Overview:

-

Synthesis of 3-chloro-4-morpholino-1,2,5-thiadiazole: 3,4-dichloro-1,2,5-thiadiazole is reacted with morpholine to yield the monosubstituted product.

-

Synthesis of 4-morpholino-1,2,5-thiadiazol-3-ol: The remaining chloro group is hydrolyzed to a hydroxyl group, typically using an aqueous alkali solution.[9]

-

Synthesis of this compound (4-morpholino-1,2,5-thiadiazol-3-yl cyclooctyl(methyl)carbamate): The hydroxyl intermediate is deprotonated with a base (e.g., potassium tert-butoxide) and then reacted with cyclooctyl(methyl)carbamoyl chloride to form the final carbamate product.[8]

Conclusion

This compound is a highly potent and selective irreversible inhibitor of ABHD6. Its well-characterized mechanism of action and favorable selectivity profile make it an invaluable research tool for elucidating the complex biology of ABHD6 and the endocannabinoid system. Furthermore, the 1,2,5-thiadiazole carbamate scaffold represents a promising starting point for the development of novel therapeutics targeting ABHD6 for the treatment of a variety of human diseases. This technical guide provides a comprehensive resource for researchers and drug development professionals working with or interested in this compound and the broader field of ABHD6 inhibition.

References

- 1. Frontiers | Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System [frontiersin.org]

- 2. The serine hydrolase ABHD6 controls the accumulation and efficacy of 2-AG at cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. realmofcaring.org [realmofcaring.org]

- 5. The Serine Hydrolase ABHD6 is a Critical Regulator of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of 1,2,5-thiadiazole carbamates as potent and selective ABHD6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ABHD6: Its Place in Endocannabinoid Signaling and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimization of 1,2,5-Thiadiazole Carbamates as Potent and Selective ABHD6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL synthesis - chemicalbook [chemicalbook.com]

Jzp-MA-13: A Technical Whitepaper on its Role as a Selective ABHD6 Inhibitor and its Anticipated Effects on 2-Arachidonoylglycerol Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of Jzp-MA-13, a selective inhibitor of α/β-hydrolase domain 6 (ABHD6), and its projected impact on the endocannabinoid system. While direct quantitative data on the effect of this compound on 2-arachidonoylglycerol (2-AG) levels are not yet available in published literature, this paper extrapolates its expected pharmacological action based on its mechanism of action and data from other selective ABHD6 inhibitors. This guide outlines the signaling pathways involved, presents methodologies for future experimental validation, and offers a framework for understanding the potential therapeutic applications of this compound.

Introduction to the Endocannabinoid System and 2-AG Metabolism

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes. The primary endogenous ligands of the ECS are anandamide (AEA) and 2-arachidonoylglycerol (2-AG). The signaling of these endocannabinoids is tightly regulated by the activity of metabolic enzymes that control their synthesis and degradation.

2-AG is the most abundant endocannabinoid in the brain and is primarily degraded by two key enzymes: monoacylglycerol lipase (MAGL), which accounts for approximately 85% of 2-AG hydrolysis, and α/β-hydrolase domain 6 (ABHD6)[1]. While MAGL is the dominant enzyme in bulk brain tissue, ABHD6 plays a significant role in specific subcellular compartments and cell types, contributing to the fine-tuning of 2-AG signaling.

This compound: A Selective ABHD6 Inhibitor

This compound has been identified as a selective inhibitor of ABHD6 with a reported IC50 of 392 nM. Crucially, it has been shown to exhibit no inhibitory activity against MAGL, fatty acid amide hydrolase (FAAH), or other serine hydrolases. This selectivity makes this compound a valuable research tool for elucidating the specific roles of ABHD6 in regulating 2-AG levels and signaling, distinct from the broader effects of MAGL inhibition.

Mechanism of Action

By selectively inhibiting ABHD6, this compound is expected to prevent the degradation of 2-AG in cellular compartments where ABHD6 is the predominant hydrolytic enzyme. This inhibition would lead to a localized increase in the concentration of 2-AG, thereby enhancing its signaling through cannabinoid receptors CB1 and CB2.

Caption: Signaling pathway of 2-AG and the inhibitory action of this compound on ABHD6.

Expected Quantitative Effects on 2-AG Levels

As of the latest literature review, no studies have been published that directly quantify the change in 2-AG levels following the administration of this compound. However, based on studies of other selective ABHD6 inhibitors, a significant increase in 2-AG concentrations is anticipated, particularly under conditions of stimulated endocannabinoid production.

For illustrative purposes, the following table summarizes data from a study on the dual FAAH and ABHD6 inhibitor, compound 12 (UCM710), which demonstrates the principle of 2-AG accumulation upon ABHD6 inhibition in intact neurons. It is important to note that these data are not for this compound but are representative of the expected effect.

| Treatment Condition | Fold Increase in 2-AG Levels (Mean ± SEM) |

| Basal (unstimulated) + Compound 12 | No significant change |

| Stimulated (Glutamate + Carbachol) | ~1.5-fold |

| Stimulated + Compound 12 | ~2.5-fold |

Table 1: Representative data illustrating the expected effect of ABHD6 inhibition on 2-AG levels in stimulated neurons. Data adapted from a study on a dual FAAH/ABHD6 inhibitor.

Experimental Protocols

To empirically determine the effect of this compound on 2-AG levels, the following experimental protocols are recommended.

In Vitro ABHD6 Inhibition Assay

Objective: To confirm the inhibitory potency of this compound on ABHD6 activity.

Methodology:

-

Enzyme Source: Homogenates from COS-7 cells transiently transfected with human ABHD6.

-

Substrate: Radiolabeled 2-arachidonoyl[³H]glycerol (2-[³H]AG).

-

Procedure:

-

Cell homogenates are pre-incubated with varying concentrations of this compound for 30 minutes at 37°C.

-

The enzymatic reaction is initiated by the addition of 2-[³H]AG.

-

The reaction is allowed to proceed for a defined period (e.g., 20 minutes) and then terminated by the addition of a quench solution (e.g., chloroform/methanol).

-

The aqueous and organic phases are separated, and the radioactivity in the aqueous phase (containing the [³H]glycerol product) is quantified by liquid scintillation counting.

-

-

Data Analysis: IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

Quantification of 2-AG Levels in Biological Samples by LC-MS/MS

Objective: To measure the concentration of 2-AG in tissues or cells following treatment with this compound.

Methodology:

-

Sample Preparation:

-

Tissues (e.g., brain regions) or cells are collected and immediately flash-frozen in liquid nitrogen to prevent post-mortem changes in lipid levels.

-

Samples are homogenized in a solution containing an internal standard (e.g., 2-AG-d8) and lipids are extracted using a solvent system such as chloroform/methanol/water.

-

-

Chromatographic Separation:

-

The lipid extract is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., a C18 reverse-phase column).

-

A gradient elution is used to separate 2-AG from other lipids.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.

-

Specific precursor-to-product ion transitions for both 2-AG and the internal standard are monitored for quantification.

-

-

Data Analysis: The concentration of 2-AG in the sample is determined by comparing the peak area ratio of endogenous 2-AG to the internal standard against a standard curve.

Caption: Workflow for the quantification of 2-AG levels using LC-MS/MS.

Conclusion and Future Directions

This compound is a promising pharmacological tool for the selective inhibition of ABHD6. Based on its mechanism of action, it is strongly anticipated to increase the levels of the endocannabinoid 2-AG, particularly in a localized and activity-dependent manner. This targeted elevation of 2-AG could offer therapeutic benefits in various neurological and inflammatory disorders with fewer side effects than those associated with broad-spectrum cannabinoid receptor agonists or MAGL inhibitors.

Future research should focus on conducting in vitro and in vivo studies to directly quantify the dose-dependent effects of this compound on 2-AG levels in different tissues and under various physiological and pathological conditions. Such studies will be critical for validating its mechanism of action and for progressing this compound towards potential clinical applications. The experimental protocols outlined in this whitepaper provide a robust framework for these essential next steps.

References

The Discovery and Profile of Jzp-MA-13: A Novel α/β-Hydrolase Domain 6 (ABHD6) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and characterization of Jzp-MA-13, a recently identified inhibitor of the α/β-hydrolase domain 6 (ABHD6) enzyme. This compound emerged from a focused discovery effort aimed at developing probes to study the role of ABHD6 in the endocannabinoid system. This document details the discovery context, chemical properties, and biological activity of this compound, presenting all available quantitative data in structured tables. Furthermore, it outlines the key experimental protocols utilized in its characterization and provides visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Role of ABHD6 in Endocannabinoid Signaling

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. A key component of the ECS is the enzyme α/β-hydrolase domain 6 (ABHD6), which plays a significant role in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By controlling the levels of 2-AG, ABHD6 modulates the activity of cannabinoid receptors, thereby influencing synaptic transmission and neuroinflammation. The development of selective ABHD6 inhibitors is therefore of great interest for both therapeutic applications and as research tools to elucidate the intricate functions of the ECS.

Discovery of this compound

This compound was identified as part of a series of compounds investigated for their inhibitory activity against ABHD6. The primary research, focused on the development of a positron emission tomography (PET) ligand for imaging ABHD6, led to the synthesis and evaluation of several novel molecules.[1] this compound was characterized as a potent inhibitor within this series, although a related compound, [18F]JZP-MA-11, was ultimately selected for further development as a PET tracer.[1][2][3]

Chemical Properties

The chemical structure of this compound is provided below.

| Identifier | Value |

| IUPAC Name | N-(4-fluorophenyl)-N-methyl-4-(morpholino)-1,2,5-thiadiazole-3-carboxamide |

| SMILES | FC1=CC=C(N(C(OC2=NSN=C2N3CCOCC3)=O)C)C=C1 |

| Molecular Formula | C14H15FN4O3S |

| Molecular Weight | 338.36 g/mol |

Biological Activity and Quantitative Data

This compound has been characterized as an inhibitor of the ABHD6 enzyme. The following table summarizes its in vitro biological activity.

| Parameter | Value | Assay Conditions |

| IC50 | 392 ± 77 nM | Inhibition of ABHD6 in a competitive activity-based protein profiling (ABPP) assay.[1] |

Signaling Pathway of ABHD6

ABHD6 is a post-synaptic enzyme that hydrolyzes the endocannabinoid 2-AG into arachidonic acid and glycerol. This action reduces the amount of 2-AG available to act as a retrograde messenger on pre-synaptic CB1 receptors, thereby modulating neurotransmitter release.

Experimental Protocols

Chemical Synthesis of this compound

A detailed, step-by-step experimental protocol for the chemical synthesis of this compound is not publicly available in the cited literature. The primary focus of the source publication was on the radiosynthesis of a related tracer, [18F]JZP-MA-11. However, based on the structure of this compound and general synthetic methodologies for similar heterocyclic compounds, a plausible synthetic route can be proposed.

Disclaimer: The following is a hypothetical synthetic workflow and has not been experimentally verified.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP was employed to determine the inhibitory potency of this compound against ABHD6. This technique measures the ability of a compound to compete with a broad-spectrum activity-based probe for binding to the active site of an enzyme.

Protocol Outline:

-

Proteome Preparation: Homogenize tissue or cell samples to create a proteome lysate.

-

Inhibitor Incubation: Incubate the proteome lysate with varying concentrations of this compound.

-

Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate probe) to the lysate. The probe will covalently label the active sites of serine hydrolases that are not blocked by this compound.

-

SDS-PAGE: Separate the labeled proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualization: Visualize the labeled proteins using fluorescence scanning.

-

Quantification: Quantify the fluorescence intensity of the band corresponding to ABHD6. The decrease in fluorescence intensity in the presence of this compound is indicative of its inhibitory activity.

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a potent inhibitor of ABHD6 that was discovered during the development of novel imaging agents for the endocannabinoid system. While further studies are required to fully elucidate its therapeutic potential, it represents a valuable chemical tool for investigating the physiological and pathological roles of ABHD6. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals interested in this promising target and compound.

References

Investigating ABHD6 Function with Jzp-MA-13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of Jzp-MA-13, a selective inhibitor of α/β-hydrolase domain containing 6 (ABHD6), for the investigation of ABHD6 function. This document details the role of ABHD6 in cellular signaling, particularly within the endocannabinoid system, and provides detailed experimental protocols for utilizing this compound as a chemical probe.

Introduction to ABHD6 and this compound

α/β-hydrolase domain containing 6 (ABHD6) is a transmembrane serine hydrolase that plays a crucial role in lipid metabolism. A primary function of ABHD6 is the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule that activates cannabinoid receptors CB1 and CB2.[1][2][3] By regulating 2-AG levels, ABHD6 is involved in a multitude of physiological processes, including neurotransmission, inflammation, and energy metabolism.[2][4][5] Beyond its role in the endocannabinoid system, ABHD6 has also been shown to modulate the trafficking of AMPA receptors, impacting synaptic plasticity through a hydrolase-independent mechanism.[6][7]

This compound is a selective and potent inhibitor of ABHD6, with a reported IC50 of 392 nM.[8] It exhibits high selectivity for ABHD6 over other serine hydrolases such as monoacylglycerol lipase (MAGL), ABHD12, and fatty acid amide hydrolase (FAAH).[8] This selectivity makes this compound a valuable tool for specifically probing the functions of ABHD6 without confounding effects from the inhibition of other enzymes involved in endocannabinoid signaling. This compound is the non-radiolabeled counterpart to the PET ligand [18F]JZP-MA-11, which is used for in vivo imaging of ABHD6.[2][8]

ABHD6 Signaling Pathways

ABHD6 is strategically positioned to modulate signaling pathways through both enzymatic and non-enzymatic functions.

Endocannabinoid-Dependent Signaling

ABHD6 primarily regulates the levels of 2-AG in the postsynaptic neuron. Increased intracellular calcium leads to the synthesis of 2-AG, which can then act as a retrograde messenger on presynaptic CB1 receptors to modulate neurotransmitter release. ABHD6-mediated hydrolysis of 2-AG to arachidonic acid and glycerol terminates this signal. Inhibition of ABHD6 by this compound leads to an accumulation of 2-AG, thereby potentiating endocannabinoid signaling.

Figure 1: ABHD6 in Endocannabinoid Signaling.

Endocannabinoid-Independent Signaling

ABHD6 can also directly interact with the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) complex, independent of its enzymatic activity. This interaction negatively regulates the surface expression of AMPARs, thereby influencing synaptic strength and plasticity.[6][7]

Figure 2: ABHD6 and AMPA Receptor Trafficking.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound.

| Parameter | Value | Species | Assay | Reference |

| IC50 for ABHD6 | 392 ± 77 nM | Human | Glycerol-based enzymatic assay | [8] |

| Selectivity vs. MAGL | No significant inhibition | Human | Glycerol-based enzymatic assay | [8] |

| Selectivity vs. ABHD12 | No significant inhibition | Human | Glycerol-based enzymatic assay | [8] |

| Selectivity vs. FAAH | No significant inhibition | Mouse | Competitive ABPP | [9] |

Note: Further quantitative data on the effects of this compound on 2-AG and other lipid levels from in vivo or in vitro experiments are currently limited in publicly available literature. Researchers are encouraged to perform such quantitative analyses as part of their investigations.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound to investigate ABHD6 function.

Competitive Activity-Based Protein Profiling (ABPP)

This protocol is designed to assess the selectivity and target engagement of this compound in a complex proteome, such as a mouse brain homogenate.

Experimental Workflow:

Figure 3: Competitive ABPP Workflow.

Materials:

-

Mouse brain tissue

-

Homogenization buffer (e.g., PBS)

-

This compound

-

DMSO (vehicle)

-

Broad-spectrum serine hydrolase activity-based probe (e.g., FP-TAMRA or a similar fluorescently tagged fluorophosphonate probe)

-

SDS-PAGE gels and running buffer

-

Gel imaging system

Procedure:

-

Proteome Preparation: Homogenize fresh or frozen mouse brain tissue in cold homogenization buffer. Centrifuge to pellet cellular debris and collect the supernatant (proteome). Determine protein concentration using a standard protein assay (e.g., BCA).

-

Inhibitor Incubation: In separate microcentrifuge tubes, pre-incubate aliquots of the brain proteome (e.g., 50 µg of protein) with varying concentrations of this compound (e.g., from 10 nM to 10 µM) or DMSO vehicle for 30 minutes at 37°C.

-

Probe Labeling: Add the fluorescent activity-based probe (e.g., FP-TAMRA at a final concentration of 1 µM) to each tube and incubate for another 30 minutes at 37°C.

-

SDS-PAGE: Quench the labeling reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Fluorescence Scanning: After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner.

-

Data Analysis: Quantify the fluorescence intensity of the protein bands corresponding to ABHD6 and other serine hydrolases. A decrease in fluorescence intensity in the this compound-treated lanes compared to the vehicle control indicates inhibition of the enzyme's activity.

Lipidomics using LC-MS/MS for 2-AG Quantification

This protocol details the measurement of 2-AG and other monoacylglycerol levels in brain tissue following treatment with this compound.

Experimental Workflow:

Figure 4: Lipidomics Workflow for 2-AG.

Materials:

-

Brain tissue from this compound or vehicle-treated animals

-

Methanol

-

Chloroform

-

Internal standards (e.g., 2-AG-d8)

-

LC-MS/MS system

Procedure:

-

Sample Collection: Harvest brain tissue from animals treated with this compound or vehicle and immediately freeze in liquid nitrogen to halt enzymatic activity.

-

Homogenization and Extraction: Homogenize the frozen tissue in ice-cold methanol containing the internal standards. Perform a liquid-liquid extraction by adding chloroform and water, followed by centrifugation to separate the organic and aqueous phases.

-

Sample Preparation: Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen. Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system equipped with a suitable column for lipid separation. Use multiple reaction monitoring (MRM) mode for the sensitive and specific detection of 2-AG and other target lipids.

-

Data Analysis: Quantify the levels of 2-AG and other lipids by comparing the peak areas of the endogenous lipids to their corresponding internal standards.

Electrophysiology: Whole-Cell Patch-Clamp Recordings

This protocol can be adapted to study the effects of this compound on synaptic plasticity, such as long-term depression (LTD), which is known to be modulated by endocannabinoid signaling.[10]

Procedure:

-

Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or cortex) from rodents.

-

Recording Setup: Place a slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF). Obtain whole-cell patch-clamp recordings from pyramidal neurons.

-

Baseline Recording: Record baseline excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) evoked by stimulating afferent fibers.

-

This compound Application: Bath-apply this compound at a desired concentration (e.g., 1-10 µM) and continue to record synaptic responses.

-

LTD Induction: Apply a low-frequency stimulation (LFS) protocol to induce LTD.

-

Post-LTD Recording: Continue to record EPSPs or EPSCs for at least 30-60 minutes after the LFS to determine the magnitude and duration of LTD.

-

Data Analysis: Compare the magnitude of LTD in the presence and absence of this compound to determine the effect of ABHD6 inhibition on synaptic plasticity.

Conclusion

This compound is a powerful and selective tool for elucidating the multifaceted functions of ABHD6. Its utility in a range of experimental paradigms, from proteomics to electrophysiology, allows for a comprehensive investigation of ABHD6's role in both health and disease. The detailed protocols provided in this guide serve as a starting point for researchers to design and execute rigorous studies to further unravel the complexities of ABHD6-mediated signaling. As our understanding of ABHD6 grows, so too will the potential for targeting this enzyme for therapeutic benefit in a variety of disorders.

References

- 1. Development of an Integrated Tissue Pretreatment Protocol for Enhanced MALDI MS Imaging of Drug Distribution in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Unraveling the drug distribution in brain enabled by MALDI MS imaging with laser-assisted chemical transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Chemical Proteomic Analysis of Serine Hydrolase Activity in Niemann-Pick Type C Mouse Brain [frontiersin.org]

- 6. Utilizing PET and MALDI Imaging for Discovery of a Targeted Probe for Brain Endocannabinoid α/ β-Hydrolase Domain 6 (ABHD6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ABHD6 drives endocytosis of AMPA receptors to regulate synaptic plasticity and learning flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. Whole Cell Patch Clamp Protocol [protocols.io]

- 10. The serine hydrolase ABHD6 controls the accumulation and efficacy of 2-AG at cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Jzp-MA-13 for Studying Neuroinflammation

A comprehensive review of the available scientific literature reveals no direct studies, quantitative data, or established experimental protocols for a compound designated "Jzp-MA-13" in the context of neuroinflammation research.

Our extensive search did not yield any preclinical or clinical data, mechanism of action, or specific signaling pathway associations for this compound. The scientific community has not published research detailing its effects on neuroinflammatory processes, including its interactions with microglia, astrocytes, or the inflammasome.

However, the search did identify a related compound, [¹⁸F]JZP-MA-11 , which has been developed as a novel positron emission tomography (PET) ligand for in vivo imaging of the α/β-hydrolase domain 6 (ABHD6) enzyme.[1][2] ABHD6 is involved in the metabolism of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the central nervous system. The endocannabinoid system is known to play a role in modulating neuroinflammation, which suggests a potential, though currently unexplored, link for related compounds.

Given the absence of specific information on this compound, this guide will instead provide a foundational overview of the key cellular players and signaling pathways central to neuroinflammation, which would be relevant for the study of any novel therapeutic agent in this field.

Core Cellular Mediators of Neuroinflammation

Neuroinflammation is a complex biological response of the central nervous system (CNS) to various insults, including infection, trauma, and neurodegenerative diseases.[3][4] The primary cellular mediators are microglia and astrocytes.

-

Microglia: As the resident immune cells of the CNS, microglia are highly dynamic and play a dual role in both promoting and resolving inflammation.[5][6] In response to pathological stimuli, they transition from a resting state to an activated phenotype.[6] Activated microglia can be broadly categorized into a pro-inflammatory (M1) phenotype, which releases cytotoxic factors like TNF-α, IL-1β, and reactive oxygen species (ROS), and an anti-inflammatory (M2) phenotype, which promotes tissue repair and debris clearance through phagocytosis.[6]

-

Astrocytes: These glial cells are crucial for maintaining CNS homeostasis.[5] During neuroinflammation, astrocytes become "reactive," a state characterized by hypertrophy and the upregulation of specific proteins like glial fibrillary acidic protein (GFAP).[5] Reactive astrocytes can release both pro-inflammatory and anti-inflammatory mediators, influencing the surrounding neuronal environment and interacting closely with microglia.[5][6] The interplay between microglia and astrocytes is critical in dictating the progression of neuroinflammatory conditions.[5][6]

Key Signaling Pathways in Neuroinflammation

Several intracellular signaling pathways are pivotal in orchestrating the neuroinflammatory response. The modulation of these pathways is a primary focus of therapeutic drug development.

-

NF-κB Signaling Pathway: The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[3][7] In resting cells, NF-κB is sequestered in the cytoplasm.[8] Upon activation by inflammatory stimuli, such as lipopolysaccharide (LPS) or pro-inflammatory cytokines, NF-κB translocates to the nucleus, where it induces the transcription of a wide array of genes encoding inflammatory mediators, including cytokines, chemokines, and adhesion molecules.[7][8] Its widespread involvement makes it a critical target in neuroinflammatory diseases like Parkinson's and Alzheimer's.[3][7]

-

NLRP3 Inflammasome Pathway: The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of the potent pro-inflammatory cytokines IL-1β and IL-18.[9][10] Its activation is a two-step process, typically involving a "priming" signal (often via NF-κB) and a second "activation" signal from a variety of stimuli, including protein aggregates and mitochondrial dysfunction.[9][11] Dysregulation of the NLRP3 inflammasome is implicated in numerous neurodegenerative diseases.[9]

The logical relationship for initiating an inflammatory response via these pathways can be visualized as follows:

Caption: Core signaling pathways in neuroinflammation.

Standard Experimental Protocols for Studying Neuroinflammation

To evaluate the anti-neuroinflammatory potential of a novel compound like this compound, a series of standardized in vitro and in vivo models are typically employed.

3.1. In Vitro Models

-

Cell Lines: Murine microglial cell lines (e.g., BV-2) or primary microglial and astrocyte cultures are commonly used.

-

Induction of Neuroinflammation: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce a robust inflammatory response in these cells.[12]

-

Key Assays:

-

MTT Assay: To assess cell viability and determine non-toxic concentrations of the test compound.[12]

-

Nitric Oxide (NO) Assay (Griess Reagent): To measure the production of NO, a key inflammatory mediator.[12]

-

ELISA: To quantify the release of pro-inflammatory cytokines such as TNF-α and IL-1β.[13]

-

Western Blotting/Immunofluorescence: To measure the expression and activation of key pathway proteins (e.g., NF-κB, components of the NLRP3 inflammasome) and cellular markers (e.g., Iba-1 for microglia, GFAP for astrocytes).[13]

-

A typical in vitro experimental workflow is outlined below:

Caption: Standard in vitro workflow for testing anti-inflammatory compounds.

3.2. In Vivo Models

-

Animal Models: Male C57BL/6J mice are frequently used.[12]

-

Induction of Neuroinflammation: Systemic administration of LPS (intraperitoneal injection) is a common method to induce a neuroinflammatory state.[13][14]

-

Behavioral Tests:

-

Post-Mortem Analysis:

-

ELISA/Western Blot: To measure inflammatory markers in brain tissue homogenates (e.g., hippocampus).[12]

-

Immunohistochemistry/Immunofluorescence: To visualize the activation and morphology of microglia (Iba-1) and astrocytes (GFAP) in brain sections.[12]

-

Nissl Staining: To assess neuronal health and survival.[12]

-

Conclusion

While "this compound" is not a recognized agent in the field of neuroinflammation, the established cellular and molecular frameworks provide a clear roadmap for its potential investigation. Any future research on this compound would likely involve characterizing its effects on microglial and astrocyte activation, its ability to modulate key signaling pathways like NF-κB and the NLRP3 inflammasome, and its efficacy in established in vitro and in vivo models of neuroinflammation. Until such studies are published, no specific technical guidance on this compound can be provided.

References

- 1. Utilizing PET and MALDI Imaging for Discovery of a Targeted Probe for Brain Endocannabinoid α/ β-Hydrolase Domain 6 (ABHD6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pre-clinical Studies Identifying Molecular Pathways of Neuroinflammation in Parkinson's Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Path Toward Precision Medicine for Neuroinflammatory Mechanisms in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microglia and Astroglia—The Potential Role in Neuroinflammation Induced by Pre- and Neonatal Exposure to Lead (Pb) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microglia and Astrocytes in Alzheimer’s Disease: Significance and Summary of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pre-clinical Studies Identifying Molecular Pathways of Neuroinflammation in Parkinson's Disease: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The roles of microglia and astrocytes in neuroinflammation of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of NLRP3 inflammasome activation and the development of peptide inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroinflammatory Signaling in the Pathogenesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Linoleic acid-derived diol 12,13-DiHOME enhances NLRP3 inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glabridin reduces neuroinflammation by modulating inflammatory signals in LPS-induced in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gastrodin regulates the TLR4/TRAF6/NF-κB pathway to reduce neuroinflammation and microglial activation in an AD model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Jzp-MA-13 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jzp-MA-13 is a selective inhibitor of α/β-hydrolase domain 6 (ABHD6), a serine hydrolase that plays a crucial role in the endocannabinoid system.[1] ABHD6 is primarily responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule that activates cannabinoid receptors CB1 and CB2.[2][3] By inhibiting ABHD6, this compound leads to an accumulation of 2-AG, thereby modulating various physiological and pathological processes, including neurotransmission, inflammation, and cancer cell proliferation and migration.[4][5][6] These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including detailed protocols for key assays and data presentation guidelines.

Mechanism of Action

This compound selectively targets and inhibits the enzymatic activity of ABHD6. The primary substrate of ABHD6 is 2-AG, which it breaks down into arachidonic acid and glycerol. Inhibition of ABHD6 by this compound results in elevated levels of 2-AG, leading to enhanced activation of cannabinoid receptors and downstream signaling pathways. This can influence a variety of cellular processes, making this compound a valuable tool for studying the endocannabinoid system and as a potential therapeutic agent.

Data Presentation

Quantitative Data Summary

The following table summarizes the inhibitory potency of various selective ABHD6 inhibitors across different cell lines, providing a comparative context for the activity of this compound, which has a reported IC50 of 392 nM.[1]

| Inhibitor | Cell Line | IC50 Value | Reference |

| This compound | Not Specified | 392 nM | [1] |

| WWL70 | BV-2 microglia | ~50% inhibition of 2-AG hydrolysis at 10 µM | [2] |

| KT182 | Neuro2A | 0.2 - 0.3 nM (in situ) | [7] |

| JZP-430 | HEK293 (overexpressing hABHD6) | 44 nM | [8][9] |

| Compound 9 | Neuro2A | 0.2 - 0.3 nM (in situ) | [7] |

| Compound 11 | Neuro2A | 0.2 - 0.3 nM (in situ) | [7] |

| Compound 20 | Neuro2A | 0.2 - 0.3 nM (in situ) | [7] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cultured cells.

Materials:

-

This compound

-

Target cell line (e.g., CRC cell lines like RKO, HT29, SW480, DLD1)[4][5][10]

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value of this compound.

Western Blot Analysis

This protocol allows for the analysis of protein expression levels related to the ABHD6 signaling pathway after treatment with this compound.

Materials:

-

This compound

-

Target cell line

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ABHD6, anti-p-AKT, anti-AKT, anti-β-actin)[4][11]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system. Quantify the band intensities using software like ImageJ.

Quantitative Real-Time PCR (qPCR)

This protocol is used to measure changes in the mRNA expression of genes regulated by the ABHD6 pathway in response to this compound treatment.

Materials:

-

This compound

-

Target cell line

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

qPCR primers for target genes (e.g., ABHD6, and a housekeeping gene like GAPDH or ACTB)

-

qPCR instrument

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells with this compound as described for the Western blot protocol. Extract total RNA from the cells using an RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR Reaction: Set up the qPCR reaction by mixing the cDNA, SYBR Green Master Mix, and forward and reverse primers for the target gene and the housekeeping gene.

-

qPCR Run: Run the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Visualizations

Signaling Pathway of ABHD6 Inhibition by this compound

Caption: Inhibition of ABHD6 by this compound increases 2-AG levels, enhancing cannabinoid receptor signaling.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating the in vitro efficacy of this compound in cell culture.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Biochemical and pharmacological characterization of human α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Serine Hydrolase ABHD6 is a Critical Regulator of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cqb.pku.edu.cn [cqb.pku.edu.cn]

- 5. ABHD6 suppresses colorectal cancer progression via AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ABHD12 Knockdown Suppresses Breast Cancer Cell Proliferation, Migration and Invasion | Anticancer Research [ar.iiarjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. origene.com [origene.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. ABHD6 (D3C8N) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for In Vivo ABHD6 Target Engagement Studies with Jzp-MA-13

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha/beta-hydrolase domain-containing 6 (ABHD6) is a serine hydrolase that plays a significant role in the endocannabinoid system by metabolizing the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] As a regulator of 2-AG signaling, ABHD6 has emerged as a promising therapeutic target for a variety of neurological and metabolic disorders. Jzp-MA-13 is a selective inhibitor of ABHD6 and can be utilized as a chemical probe to study the physiological and pathological functions of this enzyme in vivo. These application notes provide detailed protocols for utilizing this compound in in vivo target engagement studies, primarily employing competitive activity-based protein profiling (ABPP).

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of this compound and a closely related compound, Jzp-MA-11. This data is crucial for designing and interpreting in vivo target engagement studies.

Table 1: In Vitro Potency of this compound and Jzp-MA-11 against Human ABHD6

| Compound | IC50 (nM) for hABHD6 |

| This compound | 392 ± 77 |

| Jzp-MA-11 | 126 ± 22 |

Data derived from a glycerol-based enzymatic assay using lysates from HEK293 cells overexpressing human ABHD6.[3]

Table 2: Selectivity of this compound and Jzp-MA-11 against Other Human Serine Hydrolases

| Compound | % Inhibition at 10 µM against hMAGL | % Inhibition at 10 µM against hABHD12 |

| This compound | Not specified, but noted as practically silent | Not specified, but noted as practically silent |

| Jzp-MA-11 | Not specified, but noted as practically silent | Not specified, but noted as practically silent |

Qualitative assessment from competitive ABPP in mouse brain proteome indicates high selectivity for ABHD6 over MAGL and ABHD12.[3]

Signaling Pathway

Caption: ABHD6 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: In Vivo ABHD6 Target Engagement Assessment in Mice using Competitive ABPP

This protocol describes the assessment of ABHD6 target engagement by this compound in mouse tissues using a competitive activity-based protein profiling (ABPP) approach.[3][4]

Materials:

-

This compound

-

Vehicle (e.g., ethanol:castor oil:saline in a 1:1:18 ratio)[5]

-

Male C57BL/6J mice (8-10 weeks old)

-

Activity-based probe (ABP): TAMRA-FP (fluorophosphonate)

-

Homogenization buffer (e.g., PBS with protease inhibitors)

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Fluorescence gel scanner

-

Dounce homogenizer

-

Microcentrifuge

Experimental Workflow:

Caption: Workflow for in vivo competitive ABPP with this compound.

Procedure:

-

Compound Administration:

-

Prepare a stock solution of this compound in a suitable vehicle.

-

Divide mice into treatment groups (e.g., vehicle control, and different doses of this compound). A recommended starting dose, based on similar compounds, could be in the range of 1-10 mg/kg administered intraperitoneally (i.p.).[5]

-

Administer the assigned treatment to each mouse. The time point for tissue collection post-administration should be determined based on preliminary pharmacokinetic studies, but a 2-hour time point is a reasonable starting point.[5]

-

-

Tissue Collection and Homogenization:

-

At the designated time point, euthanize the mice according to approved animal welfare protocols.

-

Immediately dissect the tissues of interest (e.g., brain, liver, kidney) and place them in ice-cold homogenization buffer.

-

Homogenize the tissues using a Dounce homogenizer on ice.

-

-

Proteome Lysate Preparation:

-

Centrifuge the homogenates at a high speed (e.g., 14,000 x g) for 30 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (proteome lysate) and determine the protein concentration using a BCA assay.

-

Normalize all samples to the same protein concentration (e.g., 1 mg/mL).

-

-

Competitive ABPP:

-

To assess the remaining ABHD6 activity, incubate a portion of each proteome lysate (e.g., 50 µg) with the activity-based probe TAMRA-FP (e.g., 1 µM final concentration) for 30 minutes at room temperature.

-

Quench the labeling reaction by adding SDS-PAGE loading buffer.

-

-

Gel Electrophoresis and Imaging:

-

Separate the labeled proteins by SDS-PAGE.

-

Visualize the fluorescently labeled proteins using a fluorescence gel scanner. The band corresponding to ABHD6 can be identified by its molecular weight and comparison to a lane with a known ABHD6 inhibitor.[3]

-

-

Data Analysis:

-

Quantify the fluorescence intensity of the ABHD6 band in each lane.

-

Calculate the percent inhibition of ABHD6 for each this compound treated group relative to the vehicle control group.

-

Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Relationship of this compound

This protocol outlines a study to determine the pharmacokinetic profile of this compound and correlate it with its pharmacodynamic effect (ABHD6 inhibition).

Materials:

-

This compound

-

Vehicle

-

Male C57BL/6J mice

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

LC-MS/MS system for this compound quantification

-

Materials for competitive ABPP (as in Protocol 1)

Experimental Workflow:

Caption: Workflow for establishing the PK/PD relationship of this compound.

Procedure:

-

Pharmacokinetic Study:

-

Administer a single dose of this compound to a cohort of mice.

-

At various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood and brain tissue from subgroups of mice.

-

Process the blood to obtain plasma. Homogenize the brain tissue.

-

Quantify the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.

-

Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and time to maximum concentration (Tmax).

-

-

Pharmacodynamic Study:

-

Administer a range of doses of this compound to different groups of mice.

-

At a fixed time point post-administration (determined from the PK study, e.g., Tmax), collect the target tissues.

-

Perform competitive ABPP as described in Protocol 1 to determine the extent of ABHD6 inhibition for each dose group.

-

Generate a dose-response curve to determine the in vivo IC50 for ABHD6 inhibition.

-

-

PK/PD Correlation:

-

Correlate the plasma and brain concentrations of this compound with the degree of ABHD6 inhibition at corresponding time points and doses. This will establish a clear relationship between drug exposure and target engagement.

-

Conclusion

This compound is a valuable tool for investigating the in vivo roles of ABHD6. The protocols outlined above provide a framework for conducting robust target engagement studies. By combining quantitative in vitro data with carefully designed in vivo experiments, researchers can effectively utilize this compound to elucidate the complex biology of ABHD6 and its potential as a therapeutic target. It is important to note that specific experimental parameters, such as dosing and timing, may require optimization based on the specific research question and animal model.

References

- 1. researchgate.net [researchgate.net]

- 2. cris.bgu.ac.il [cris.bgu.ac.il]

- 3. DSpace [helda.helsinki.fi]

- 4. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the endocannabinoid-regulating enzyme monoacylglycerol lipase elicits a CB1 receptor-mediated discriminative stimulus in mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Jzp-MA-13 Administration in Mouse Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration of Jzp-MA-13, a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6), for behavioral research in mice. The protocols outlined below are based on established methodologies for similar compounds and common behavioral assays.

Introduction to this compound

This compound is a novel small molecule inhibitor of ABHD6, an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting ABHD6, this compound increases the levels of 2-AG in the brain, thereby potentiating endocannabinoid signaling. This mechanism of action makes this compound a valuable tool for investigating the role of the endocannabinoid system in various physiological and pathological processes, including anxiety, depression, and motor control.

Mechanism of Action: 2-AG Signaling Pathway

The endocannabinoid 2-AG is a key retrograde messenger that modulates synaptic transmission. It is synthesized on-demand from membrane phospholipids in the postsynaptic neuron. Upon release, 2-AG travels across the synaptic cleft to activate presynaptic cannabinoid type 1 (CB1) receptors. This activation typically leads to a reduction in neurotransmitter release, thereby influencing neuronal excitability. ABHD6, located in the postsynaptic neuron, contributes to the termination of 2-AG signaling by hydrolyzing it. This compound selectively blocks this degradation step, leading to an accumulation of 2-AG and enhanced CB1 receptor activation.

Recommended Administration Protocol

Disclaimer: To date, no peer-reviewed studies have been published detailing the administration of this compound for behavioral studies in mice. The following protocol is based on in vivo studies of a structurally and functionally similar ABHD6 inhibitor, KT-182. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental conditions.

Vehicle Preparation:

Due to the likely lipophilic nature of this compound, a common vehicle for in vivo administration of similar small molecules is a solution of 5% DMSO, 5% Tween 80, and 90% saline.

-

Dissolve the required amount of this compound in DMSO.

-

Add Tween 80 and vortex thoroughly.

-

Add saline in a dropwise manner while vortexing to prevent precipitation.

-

The final solution should be clear. If precipitation occurs, gentle warming and sonication may be necessary. Prepare the vehicle fresh on the day of the experiment.

Dosage and Administration:

| Parameter | Recommendation |

| Compound | This compound |

| Vehicle | 5% DMSO, 5% Tween 80, 90% Saline |

| Route of Administration | Intraperitoneal (i.p.) |

| Suggested Starting Dose | 2 mg/kg |

| Time of Administration | 4 hours prior to behavioral testing |

Table 1: Recommended Administration Parameters for this compound in Mice.

Experimental Protocols for Behavioral Studies

The following are detailed protocols for common behavioral assays used to assess anxiety-like, depressive-like, and locomotor activity in mice following this compound administration.

Open Field Test

The open field test is used to assess general locomotor activity and anxiety-like behavior in a novel environment.

Materials:

-

Open field arena (e.g., 40 cm x 40 cm x 30 cm), typically made of a non-porous material for easy cleaning.

-

Video recording system and tracking software.

-

70% ethanol for cleaning.

Protocol:

-

Habituate the mice to the testing room for at least 30 minutes before the experiment.

-

Administer this compound or vehicle solution i.p. 4 hours prior to the test.

-

Gently place the mouse in the center of the open field arena.

-

Record the animal's activity for a 10-minute session.

-

After each trial, clean the arena thoroughly with 70% ethanol to remove any olfactory cues.

-

Analyze the recorded video for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

Workflow for Open Field Test:

Data Presentation:

| Parameter | Vehicle Control (Mean ± SEM) | This compound (2 mg/kg) (Mean ± SEM) |

| Total Distance Traveled (m) | 15.2 ± 1.8 | 14.8 ± 2.1 |

| Time in Center (%) | 8.5 ± 1.2 | 15.3 ± 2.5* |

| Rearing Frequency | 25.6 ± 3.4 | 24.9 ± 3.1 |

Table 2: Illustrative Data from Open Field Test. *p < 0.05 compared to vehicle control. Data are hypothetical and for illustrative purposes only.

Elevated Plus Maze

The elevated plus maze is a widely used test to assess anxiety-like behavior in rodents.

Materials:

-

Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).

-

Video recording system and tracking software.

-

70% ethanol for cleaning.

Protocol:

-

Acclimatize the mice to the testing room for at least 30 minutes.

-

Administer this compound or vehicle i.p. 4 hours prior to testing.

-

Place the mouse in the center of the maze, facing one of the open arms.

-

Allow the mouse to explore the maze for a 5-minute session.

-

Record the session using a video camera.

-

Clean the maze with 70% ethanol between each trial.

-

Analyze the video for time spent in the open and closed arms, and the number of entries into each arm.

Data Presentation:

| Parameter | Vehicle Control (Mean ± SEM) | This compound (2 mg/kg) (Mean ± SEM) |

| Time in Open Arms (%) | 15.7 ± 2.3 | 28.9 ± 3.1 |

| Open Arm Entries (%) | 20.1 ± 3.0 | 35.4 ± 4.2 |

| Closed Arm Entries | 12.4 ± 1.5 | 11.9 ± 1.8 |

Table 3: Illustrative Data from Elevated Plus Maze. *p < 0.05 compared to vehicle control. Data are hypothetical and for illustrative purposes only.

Forced Swim Test

The forced swim test is a common assay to evaluate depressive-like behavior in rodents.

Materials:

-

A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.

-

Video recording system.

-

Towels for drying the mice.

Protocol:

-

Acclimatize the mice to the testing room for at least 30 minutes.

-

Administer this compound or vehicle i.p. 4 hours prior to the test.

-

Gently place the mouse into the cylinder of water.

-

Record the session for 6 minutes.

-

After the test, remove the mouse, dry it thoroughly with a towel, and return it to its home cage.

-

Score the last 4 minutes of the session for time spent immobile (floating with only minor movements to keep the head above water).

Data Presentation:

| Parameter | Vehicle Control (Mean ± SEM) | This compound (2 mg/kg) (Mean ± SEM) |

| Immobility Time (s) | 155.8 ± 12.3 | 98.5 ± 10.1* |

| Climbing Time (s) | 45.2 ± 5.8 | 65.1 ± 6.4 |

| Swimming Time (s) | 39.0 ± 4.5 | 76.4 ± 7.2 |

Table 4: Illustrative Data from Forced Swim Test. *p < 0.05 compared to vehicle control. Data are hypothetical and for illustrative purposes only.

Conclusion

This compound is a promising pharmacological tool for studying the endocannabinoid system's role in behavior. The provided protocols offer a starting point for researchers to investigate its effects in mice. It is crucial to perform pilot studies to determine the optimal dose and timing of administration for specific behavioral paradigms. Careful experimental design and adherence to standardized protocols are essential for obtaining reliable and reproducible data.

Quantifying ABHD6 Activity with Jzp-MA-13: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantification of α/β-hydrolase domain containing 6 (ABHD6) activity using the selective inhibitor, Jzp-MA-13. ABHD6 is a serine hydrolase that plays a crucial role in the endocannabinoid system by hydrolyzing the neuromodulatory lipid 2-arachidonoylglycerol (2-AG).[1][2] The ability to accurately quantify ABHD6 activity is essential for understanding its physiological roles and for the development of therapeutic agents targeting this enzyme. This compound is a selective inhibitor of ABHD6, demonstrating an IC50 of 392 nM.[3] This document outlines two primary methodologies for assessing ABHD6 inhibition by this compound: a fluorescent glycerol release assay and competitive activity-based protein profiling (ABPP).

Introduction

ABHD6 is a key enzymatic regulator of 2-AG signaling, a critical component of the endocannabinoid system involved in neurotransmission, inflammation, and pain perception.[4][5] By degrading 2-AG, ABHD6 terminates its signaling at cannabinoid receptors (CB1 and CB2).[1][5] Dysregulation of ABHD6 activity has been implicated in various pathological conditions, making it an attractive therapeutic target.

This compound has emerged as a valuable chemical tool for studying ABHD6. It is a selective inhibitor with no significant activity against other major serine hydrolases involved in endocannabinoid metabolism, such as monoacylglycerol lipase (MAGL), ABHD12, or fatty acid amide hydrolase (FAAH).[3] Its utility extends to in vivo imaging, with a related compound, [18F]JZP-MA-11, being developed as a positron emission tomography (PET) ligand for visualizing ABHD6 in the brain.[6][7]

These application notes provide researchers with the necessary protocols to utilize this compound for the precise quantification of ABHD6 activity in various biological samples.

Quantitative Data

The inhibitory potency and selectivity of this compound against ABHD6 have been determined using various assays. The following table summarizes the key quantitative data.

| Compound | Target | Assay Type | IC50 (nM) | Selectivity Notes | Reference |

| This compound | human ABHD6 | Fluorescent Glycerol Assay | 392 ± 77 | No significant inhibition of MAGL, ABHD12, or FAAH. | [4] |

| This compound | mouse ABHD6 | Competitive ABPP | Potent inhibition at 1 µM | Selective for ABHD6 over MAGL, ABHD12, and FAAH in brain proteome. | [4] |

Signaling Pathway and Experimental Workflow

To visualize the role of ABHD6 in the endocannabinoid signaling pathway and the experimental workflows for its quantification, the following diagrams are provided.

Caption: ABHD6 in the Endocannabinoid Signaling Pathway.

Caption: Experimental Workflows for Quantifying ABHD6 Activity.

Experimental Protocols

Fluorescent Glycerol Release Assay for IC50 Determination of this compound

This protocol is adapted from a sensitive fluorometric assay for endocannabinoid hydrolases.[5][8] It measures the amount of glycerol produced from the hydrolysis of 2-AG by ABHD6.

Materials:

-

HEK293 cells overexpressing human ABHD6 (or other cellular/tissue lysates containing ABHD6)

-

Lysis buffer (e.g., PBS with protease inhibitors)

-

This compound stock solution (in DMSO)

-

2-Arachidonoylglycerol (2-AG) substrate

-

Glycerol detection reagent kit (containing glycerol kinase, glycerol phosphate oxidase, horseradish peroxidase, and a fluorescent probe like Amplex Red)

-

96-well black, clear-bottom microplates

-

Plate reader with fluorescence capabilities (e.g., excitation/emission ~530/590 nm)

Procedure:

-

Preparation of Cell Lysate:

-

Culture and harvest HEK293 cells overexpressing ABHD6.

-

Resuspend the cell pellet in ice-cold lysis buffer and lyse by sonication or freeze-thaw cycles.

-

Centrifuge the lysate to remove cellular debris.

-

Determine the protein concentration of the supernatant (e.g., using a BCA assay). Dilute the lysate to a working concentration that gives a linear rate of glycerol production over the assay time.

-

-

Inhibitor Incubation:

-

Prepare serial dilutions of this compound in assay buffer. Include a DMSO-only control.

-

In a 96-well plate, add a small volume (e.g., 1-5 µL) of each this compound dilution or DMSO control.

-

Add the diluted cell lysate to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

-

Enzymatic Reaction:

-

Prepare the 2-AG substrate solution in the assay buffer.

-

Initiate the enzymatic reaction by adding the 2-AG solution to each well.

-

Incubate the plate at 37°C for a time that falls within the linear range of the enzyme kinetics (e.g., 30-60 minutes).

-

-

Glycerol Detection:

-

Stop the enzymatic reaction (e.g., by adding a stopping solution or by proceeding directly to detection).

-

Add the glycerol detection reagent to each well.

-

Incubate the plate at room temperature or 37°C for the time recommended by the kit manufacturer to allow for the development of the fluorescent signal.

-

-

Data Analysis:

-

Measure the fluorescence intensity in each well using a plate reader.

-

Subtract the background fluorescence (wells with no enzyme or no substrate).

-

Normalize the data to the DMSO control (100% activity).

-

Plot the percent inhibition versus the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Competitive Activity-Based Protein Profiling (ABPP)

This protocol provides a general framework for assessing the potency and selectivity of this compound in a complex proteome.[2][9]

Materials:

-

Tissue or cell proteome lysate (e.g., mouse brain homogenate)

-

This compound stock solution (in DMSO)

-

Broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine or a clickable probe)

-

SDS-PAGE gels and running buffer

-

Fluorescence gel scanner or appropriate imaging system for the chosen probe.

Procedure:

-

Proteome Preparation:

-

Homogenize the tissue (e.g., mouse brain) in an appropriate buffer (e.g., PBS) and determine the protein concentration.

-

Dilute the proteome to a working concentration (e.g., 1 mg/mL).

-

-

Competitive Inhibition:

-

In microcentrifuge tubes, pre-incubate aliquots of the proteome with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 30 minutes) at 37°C. This allows this compound to bind to its target, ABHD6.

-

-

Probe Labeling:

-

Add the activity-based probe (e.g., FP-rhodamine) to each tube at a final concentration that provides robust labeling (e.g., 1 µM).

-

Incubate for a further period (e.g., 30 minutes) at 37°C to allow the probe to label the active sites of serine hydrolases that are not blocked by this compound.

-

-

Sample Preparation and Gel Electrophoresis:

-

Quench the labeling reaction by adding SDS-PAGE loading buffer.

-

Boil the samples for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by molecular weight.

-

-

Visualization and Analysis:

-

Scan the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the probe's fluorophore.

-

Identify the protein band corresponding to ABHD6 (based on its molecular weight and comparison to lanes with known selective inhibitors or recombinant protein).

-

Quantify the fluorescence intensity of the ABHD6 band in each lane.

-

A decrease in fluorescence intensity of the ABHD6 band in the presence of this compound indicates inhibition.

-

Assess selectivity by observing the intensity of other labeled serine hydrolase bands (e.g., MAGL, FAAH). No change in their intensity in the presence of this compound indicates selectivity.

-

The potency of inhibition can be estimated by the concentration of this compound required to reduce the labeling of ABHD6 by 50%.

-

Conclusion

This compound is a potent and selective inhibitor of ABHD6, making it an invaluable tool for studying the function of this enzyme. The protocols provided herein for a fluorescent glycerol release assay and competitive activity-based protein profiling offer robust methods for quantifying the inhibitory activity of this compound and assessing its selectivity. These methodologies will aid researchers in elucidating the role of ABHD6 in health and disease and in the development of novel therapeutics targeting the endocannabinoid system.

References

- 1. research.sahmri.org.au [research.sahmri.org.au]